4-(tert-Butoxy)-2-chloropyrimidin-5-amine
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Overview
Description
4-(tert-Butoxy)-2-chloropyrimidin-5-amine is an organic compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science. The tert-butoxy group in this compound provides steric hindrance, which can influence its reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the etherification reaction, where para-chlorophenol reacts with iso-butylene in the presence of a catalyst such as sulfuric acid or a quaternary amine . This reaction is carried out under controlled conditions to ensure the selective formation of the desired product.
Industrial Production Methods
In industrial settings, the production of 4-(tert-Butoxy)-2-chloropyrimidin-5-amine can be scaled up using flow microreactor systems. These systems offer advantages such as improved efficiency, versatility, and sustainability compared to traditional batch processes . The use of flow microreactors allows for better control over reaction conditions, leading to higher yields and reduced waste.
Chemical Reactions Analysis
Types of Reactions
4-(tert-Butoxy)-2-chloropyrimidin-5-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom in the pyrimidine ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. These reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation and Reduction Reactions: Oxidizing agents such as hydrogen peroxide or reducing agents like sodium borohydride can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various amine derivatives of the pyrimidine ring.
Scientific Research Applications
4-(tert-Butoxy)-2-chloropyrimidin-5-amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of agrochemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 4-(tert-Butoxy)-2-chloropyrimidin-5-amine involves its interaction with specific molecular targets. The tert-butoxy group provides steric hindrance, which can influence the binding affinity and selectivity of the compound towards its targets. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
tert-Butyloxycarbonyl-protected amino acids: These compounds share the tert-butoxy group and are used in peptide synthesis.
tert-Butoxystyrene: Another compound with a tert-butoxy group, used in polymer chemistry.
Uniqueness
4-(tert-Butoxy)-2-chloropyrimidin-5-amine is unique due to the presence of both the tert-butoxy and chloropyrimidine groups. This combination provides distinct reactivity and stability, making it valuable in various applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C8H12ClN3O |
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Molecular Weight |
201.65 g/mol |
IUPAC Name |
2-chloro-4-[(2-methylpropan-2-yl)oxy]pyrimidin-5-amine |
InChI |
InChI=1S/C8H12ClN3O/c1-8(2,3)13-6-5(10)4-11-7(9)12-6/h4H,10H2,1-3H3 |
InChI Key |
BKAMEZQOECRWCK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC1=NC(=NC=C1N)Cl |
Origin of Product |
United States |
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